Product packaging for 1-Allyl-3-methylimidazolium iodide(Cat. No.:CAS No. 65039-07-8)

1-Allyl-3-methylimidazolium iodide

Cat. No.: B3276909
CAS No.: 65039-07-8
M. Wt: 250.08 g/mol
InChI Key: IPVXEUXSWNLULC-UHFFFAOYSA-M
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Description

1-Allyl-3-methylimidazolium iodide is a useful research compound. Its molecular formula is C7H11IN2 and its molecular weight is 250.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11IN2 B3276909 1-Allyl-3-methylimidazolium iodide CAS No. 65039-07-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-3-prop-2-enylimidazol-1-ium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N2.HI/c1-3-4-9-6-5-8(2)7-9;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPVXEUXSWNLULC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CN(C=C1)CC=C.[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65039-07-8
Record name 1-Allyl-3-methylimidazolium iodide
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Overview of Imidazolium Based Ionic Liquids in Contemporary Chemical Science

Imidazolium-based ionic liquids are a class of salts that are typically liquid at or below 100°C. alfa-chemistry.comscientific.net They consist of a large, asymmetric organic cation, the imidazolium (B1220033) ring, and an inorganic or organic anion. mdpi.com This unique composition imparts a range of desirable properties, including low vapor pressure, high thermal stability, a wide electrochemical window, and significant solvating power for a variety of organic, inorganic, and polymeric materials. alfa-chemistry.commdpi.comfrontiersin.org

The versatility of imidazolium ionic liquids stems from the "designer solvent" concept, where their physical and chemical properties can be finely tuned by modifying the substituents on the imidazolium cation and by varying the anion. alfa-chemistry.comfrontiersin.org This tunability allows for the creation of task-specific ionic liquids for diverse applications, such as green solvents in organic synthesis, electrolytes in electrochemical devices, and as agents for dissolving biomass like cellulose (B213188). alfa-chemistry.comfrontiersin.orgresearchgate.net The imidazole (B134444) ring itself is a versatile scaffold, and its derivatives are categorized based on the number of substituents on the ring. alfa-chemistry.com

The Unique Structural Attributes of 1 Allyl 3 Methylimidazolium Iodide for Specific Research Applications

1-Allyl-3-methylimidazolium (B1248449) iodide, with the chemical formula C₇H₁₁IN₂, possesses a distinct molecular architecture that makes it a compound of great interest for specialized research applications. sigmaaldrich.com Its key feature is the presence of an allyl group (CH₂=CH-CH₂-) attached to one of the nitrogen atoms of the imidazolium (B1220033) ring. This terminal double bond introduces a site of reactivity not typically found in more common alkyl-substituted imidazolium ionic liquids.

This reactive allyl group allows for polymerization, making 1-allyl-3-methylimidazolium iodide a monomer for the synthesis of poly(ionic liquid)s. acs.orgnih.gov Research has shown that under high pressure, this ionic liquid undergoes an oligomerization reaction via the terminal double bond of the allyl group. acs.orgnih.gov This property opens up avenues for developing new polymeric materials with the inherent characteristics of ionic liquids, such as ionic conductivity and thermal stability.

The iodide anion also plays a crucial role in the compound's properties and applications. For instance, in the context of dye-sensitized solar cells (DSSCs), the iodide/triiodide redox couple is a standard component of the electrolyte, making iodide-based ionic liquids like this compound particularly relevant. iolitec.de

Historical Trajectories and Emerging Research Paradigms for Allyl Functionalized Imidazolium Ionic Liquids

Quaternization Reactions for the Imidazolium Core Formation

The most direct and common method for synthesizing 1-Allyl-3-methylimidazolium iodide is through a quaternization reaction. researchgate.net This process involves the N-alkylation of an imidazole (B134444) derivative. Specifically, 1-methylimidazole (B24206) is reacted with an allyl halide, in this case, allyl iodide, to form the desired imidazolium salt. researchgate.net This single-step synthesis is often preferred due to its high atom economy, as it incorporates all atoms from the reactants into the final product.

The reaction is typically an exothermic process that can be performed with or without a solvent. In solvent-free conditions, the reactants are mixed and stirred, often with initial cooling to control the reaction rate, followed by heating to ensure the reaction goes to completion. When a solvent is used, such as acetonitrile (B52724) or toluene, it allows for better temperature regulation and improved mixing, which is particularly beneficial for larger-scale syntheses. The progress of the reaction can be monitored using analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

A typical procedure involves the slow addition of allyl iodide to a stirred solution of 1-methylimidazole. The mixture is then often heated to reflux for a period of several hours to ensure a high yield of the product, which is typically a viscous liquid or a low-melting solid. orientjchem.org

Table 1: Representative Conditions for Quaternization Synthesis

Reactant 1 Reactant 2 Solvent Temperature Reaction Time
1-Methylimidazole Allyl Iodide Ethyl Acetate Room Temp -> 0°C Several hours to overnight
1-Methylimidazole Allyl Bromide Toluene Reflux (~110°C) 24 hours
1-Methylimidazole Allyl Chloride None (Neat) 60°C Several hours

Note: The table provides a generalized overview. Specific conditions can vary based on the scale and desired purity of the product.

Anion Exchange Strategies for Iodide Incorporation

An alternative route to obtaining this compound is through anion exchange, also known as a metathesis reaction. rsc.org This two-step process begins with the synthesis of a 1-allyl-3-methylimidazolium salt with a different anion, such as chloride ([AMIM]Cl) or bromide ([AMIM]Br). researchgate.netresearchgate.net This is achieved by reacting 1-methylimidazole with allyl chloride or allyl bromide, respectively.

Once the initial imidazolium salt is formed and purified, it is dissolved in a suitable solvent, and a source of iodide ions is added. Typically, an alkali metal iodide like potassium iodide (KI) or sodium iodide (NaI) is used. The success of this reaction hinges on the solubility differences between the reactant and product salts. For instance, the reaction is often carried out in a solvent like acetone, in which 1-allyl-3-methylimidazolium bromide is soluble, but the resulting potassium bromide (KBr) is not. This precipitation of the inorganic salt byproduct drives the reaction to completion and simplifies purification, as the solid can be easily removed by filtration. rsc.org After filtration, the solvent is evaporated under reduced pressure to yield the final product, this compound. The completeness of the anion exchange is often verified using a qualitative test with silver nitrate. rsc.org

Green Chemistry Principles in this compound Synthesis

The synthesis of ionic liquids, including this compound, is increasingly being evaluated based on the principles of green chemistry to minimize environmental impact. The direct quaternization method is inherently advantageous from an atom economy perspective.

Key green chemistry strategies applicable to this synthesis include:

Solvent-Free Reactions: Performing the quaternization without a solvent eliminates waste and the energy-intensive processes of solvent removal and recycling.

Energy Efficiency: The use of microwave irradiation as an alternative to conventional heating can dramatically reduce reaction times from hours to minutes and lower energy consumption. rsc.org This aligns with the green chemistry principle of minimizing energy requirements for chemical processes.

Alternative Feedstocks: While not yet standard for this specific compound, broader research into ionic liquids is exploring the use of biomass-derived chemicals for synthesizing the core imidazolium structure, which would reduce reliance on fossil fuels. researchgate.net

Methodologies for Impurity Profiling and Purity Enhancement in Research-Grade Samples

The purity of this compound is paramount for its use in research, as impurities can significantly alter its physicochemical properties. A rigorous combination of analytical and purification techniques is therefore essential.

Impurity Profiling: A suite of analytical methods is used to identify and quantify potential impurities, which commonly include unreacted starting materials, residual solvents, and water.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the imidazolium cation and detecting organic impurities like residual 1-methylimidazole.

Water Content: The hygroscopic nature of many ionic liquids makes water a common and critical impurity. digitallibrary.co.in Karl Fischer titration is the standard method for accurately determining water content, with levels in research-grade samples often specified to be below 0.5% or even lower. sigmaaldrich.com

Halide Titration: Argentometric titration can be employed to confirm the iodide concentration and to check for contamination from other halides, especially if anion exchange was used.

Purity Enhancement: Following analysis, several techniques are used to purify the ionic liquid:

Washing: The crude product can be washed with solvents like diethyl ether or ethyl acetate. These nonpolar solvents are immiscible with the ionic liquid but can effectively dissolve unreacted, non-polar starting materials. orientjchem.org

Activated Carbon Treatment: To remove colored impurities, the ionic liquid is often dissolved in a suitable solvent and stirred with activated carbon, which is then removed by filtration.

Drying: The final step in purification is typically drying the ionic liquid under high vacuum at an elevated temperature to remove any remaining water and volatile organic solvents.

Table 2: Summary of Analytical and Purification Techniques

Technique Purpose Common Impurities Targeted
¹H and ¹³C NMR Spectroscopy Structural Confirmation & Impurity Detection Unreacted 1-methylimidazole, allyl iodide
Karl Fischer Titration Quantification of Water Content Water
Argentometric Titration Halide Content Verification Chloride, Bromide (if from anion exchange)
Washing with Ethyl Acetate Removal of Organic Impurities Unreacted starting materials
Activated Carbon Treatment Decolorization Colored byproducts
High-Vacuum Drying Removal of Volatiles Water, residual solvents

Role in Organic Transformation Catalysis

Ionic liquids, due to their unique properties such as low vapor pressure, high thermal stability, and tunable solvency, are widely used as media or catalysts in a variety of organic reactions. However, the specific application of this compound in many of these transformations is not as extensively documented as its chloride or tetrafluoroborate (B81430) counterparts.

Pericyclic Reactions in this compound Media

Pericyclic reactions, such as the Diels-Alder reaction, are concerted processes that benefit from the organized and polar environment that ionic liquids can provide. researchgate.netpsu.edu The use of imidazolium-based ionic liquids has been shown to influence the rate and selectivity of these reactions. psu.eduorientjchem.org These solvents can enhance reaction outcomes through mechanisms like hydrogen bonding, which stabilizes the transition state. psu.edu Despite the investigation of various imidazolium salts as media for intramolecular Diels-Alder reactions, specific studies detailing the use of this compound as the reaction medium are not prominently featured in current literature. researchgate.net

Coupling Reactions Facilitated by this compound

Palladium-catalyzed cross-coupling reactions, including the Suzuki and Heck reactions, are fundamental for forming carbon-carbon bonds in modern organic synthesis. masterorganicchemistry.comyoutube.com The catalytic cycle of these reactions, which involves steps like oxidative addition and reductive elimination, can be significantly influenced by the reaction medium. youtube.com Ionic liquids have been employed as recyclable and stabilizing media for palladium catalysts in these transformations. researchgate.net Research into various metal-containing ionic liquids for catalytic processes exists; however, detailed reports on coupling reactions specifically facilitated by this compound as either a solvent or a catalyst are limited. researchgate.net

Enantioselective Catalysis Employing this compound as a Solvent or Co-catalyst

The field of enantioselective catalysis aims to produce chiral molecules with high stereoselectivity, a critical aspect of pharmaceutical and fine chemical synthesis. The choice of solvent can be crucial in controlling the stereochemical outcome of a reaction. While there is broad interest in asymmetric synthesis, research specifically documenting the employment of this compound as a chiral solvent, co-catalyst, or medium to induce or enhance enantioselectivity is not widely available in published studies.

Polymerization Research Initiated or Mediated by this compound

The presence of a polymerizable allyl group makes this compound a monomer for the synthesis of poly(ionic liquid)s (PILs). nih.goviolitec.de These polymers combine the properties of ionic liquids with the mechanical characteristics of polymers, opening avenues for new materials. nih.gov

Radical Polymerization Studies

Research has demonstrated that this compound can undergo polymerization under high pressure. nih.govacs.org This reaction proceeds through the terminal double bond of the allyl group, suggesting a mechanism involving the reactive 'ene' functionality. nih.govacs.org Polymerization of allyl groups is commonly achieved via radical-mediated pathways. nih.govnih.gov

In a key study, the chemical reactivity of this compound was investigated at room temperature under high-pressure conditions using a diamond anvil cell. nih.gov Spectroscopic and X-ray diffraction data revealed that an oligomerization reaction begins at a pressure of approximately 7 GPa. nih.govacs.org This pressure-induced reaction occurs in both the crystalline and glassy phases of the material, indicating that the mechanism is likely driven by local molecular arrangements rather than collective motions within the crystal lattice. nih.gov These findings are significant as they contribute to the development of alternative, physical-tool-based synthetic routes to obtain poly(ionic liquid)s. nih.govacs.org

High-Pressure Polymerization of this compound
ParameterObservationMethod of DetectionReference
Reaction Onset~7 GPaSynchrotron X-ray Diffraction, Vibrational Spectroscopy nih.gov
Reacting MoietyTerminal double bond of the allyl groupVibrational Spectroscopy acs.org
ProductOligomers/Poly(ionic liquid)Vibrational Spectroscopy nih.gov
Reaction PhasesCrystalline and GlassyX-ray Diffraction acs.org

Ring-Opening Polymerization Systems

Ring-Opening Polymerization (ROP) is a major pathway for synthesizing various polyesters, polyethers, and other polymers from cyclic monomers. nih.gov The use of ionic liquids as catalysts or media in ROP is an active area of research. nih.gov For instance, the chloride analogue, 1-Allyl-3-methylimidazolium chloride, has been used in the context of dissolving starch for subsequent homogeneous ring-opening graft polymerization of ε-caprolactone. However, studies specifically detailing this compound as a catalyst or medium for ring-opening polymerization systems are not extensively present in the reviewed scientific literature.

Poly(ionic liquid) Synthesis under High Pressure

The synthesis of poly(ionic liquid)s (PILs) represents a significant advancement in materials science, combining the unique properties of ionic liquids with the processability and durability of polymers. An innovative and alternative route to conventional chemical polymerization is the use of high pressure to induce polymerization of ionic liquid monomers. Research has demonstrated that this compound can undergo polymerization under high-pressure conditions at room temperature, offering a synthesis pathway that relies on physical tools rather than chemical initiators. acs.orgnih.gov

Investigations using diamond anvil cells combined with synchrotron X-ray diffraction and various spectroscopic techniques have elucidated the mechanism and conditions of this high-pressure polymerization. acs.org The chemical reaction proceeds through the terminal double bond (C=C) of the allyl group attached to the imidazolium cation. acs.orgacs.org A key finding is that the onset of this polymerization reaction occurs at a pressure of approximately 7 GPa. acs.orgnih.gov

This pressure-induced reaction has been observed to occur in both the crystalline and glassy (amorphous) phases of this compound. The fact that the polymerization proceeds in both phases suggests that the reaction mechanism is not primarily driven by collective molecular motions but is more likely related to local topological arrangements of the molecules. acs.orgnih.gov Vibrational spectroscopy data provides clear evidence of an oligomerization or polymerization reaction, with a notable reduction in the intensity of the band corresponding to the C=C stretching vibration of the allyl group after the high-pressure treatment. acs.org These findings are crucial for understanding the stability limits of ionic liquids under extreme conditions and open up new avenues for the solvent-free synthesis of poly(ionic liquid)s. acs.orgnih.gov

Click to view table
High-Pressure Polymerization of this compound
ParameterObservationSignificanceReference
Reaction MechanismReaction occurs through the terminal double bond of the allyl group.Confirms the specific site of polymerization on the ionic liquid monomer. acs.orgnih.govacs.org
Onset Pressure~7 GPa at room temperature.Defines the pressure threshold required to initiate the polymerization process. acs.orgnih.gov
Affected PhasesPolymerization occurs in both crystalline and glassy states.Indicates a mechanism based on local molecular arrangement rather than long-range order. acs.orgnih.gov
Synthesis MethodUtilizes high pressure as a physical tool for polymerization.Provides an alternative, solvent-free synthetic route to poly(ionic liquid)s. nih.gov

Heterogeneous Catalysis Incorporating this compound

Imidazolium-based ionic liquids are highly versatile in catalysis, serving as solvents, catalyst supports, or modifiers. bohrium.com In heterogeneous catalysis, the immobilization of a homogeneous catalyst onto a solid support combines the benefits of high activity and selectivity with the ease of catalyst separation and recycling. nih.gov A prominent technique in this field is the formation of a Supported Ionic Liquid Phase (SILP), where a thin layer of ionic liquid containing a catalyst is coated onto a porous solid support. bohrium.com

While specific examples detailing the use of this compound in SILP systems are emerging, the principles are well-established for the broader class of imidazolium ionic liquids. The ionic liquid phase serves to dissolve and stabilize the catalyst (such as a metal complex or nanoparticles) and can modulate the chemical environment around the active sites, thereby influencing reaction selectivity. researchgate.net The properties of the ionic liquid, including the nature of the cation and anion, are critical for fine-tuning the catalytic system's performance. bohrium.com The 1-allyl-3-methylimidazolium cation, for instance, provides a platform that can be further functionalized if needed.

A relevant application demonstrating the catalytic potential of the 1-allyl-3-methylimidazolium cation is in the glycolysis of poly(ethylene terephthalate) (PET). researchgate.net In this process, 1-allyl-3-methylimidazolium halometallate ionic liquids have been shown to act as highly efficient catalysts. Although technically a homogeneous catalyst, its low solubility in the reaction medium (ethylene glycol) means it behaves in a manner similar to a heterogeneous catalyst, allowing for easier separation from the product. researchgate.net For example, using [amim][ZnCl3] as a catalyst for PET glycolysis resulted in 100% PET conversion and high selectivity for the monomer product, bis(hydroxyethyl) terephthalate (B1205515) (BHET), under relatively mild conditions. researchgate.net This showcases the catalytic activity imparted by the 1-allyl-3-methylimidazolium cation in a system that bridges homogeneous and heterogeneous catalysis.

Click to view table
Catalytic Applications and Concepts for 1-Allyl-3-methylimidazolium-Based Ionic Liquids
Concept/ApplicationDescriptionKey Findings/Potential RoleReference
Supported Ionic Liquid Phase (SILP)Immobilization of an ionic liquid on a solid support to heterogenize a homogeneous catalyst.This compound could form a stable phase to dissolve catalysts, enhancing stability and recyclability. bohrium.com
PET Glycolysis CatalystUse of 1-allyl-3-methylimidazolium ([amim]) halometallates to depolymerize PET.[amim][ZnCl3] achieved 100% PET conversion and 80.1% BHET selectivity at 175 °C in 1.25 hours. Acts as a quasi-heterogeneous system due to low solubility. researchgate.net
Catalyst ModifierThe ionic liquid can form a barrier around the catalyst, modifying its electronic and geometric properties.The choice of the imidazolium alkyl side chain and the anion allows for fine-tuning of catalytic activity and selectivity. bohrium.com

Electrochemical Research Frontiers Utilizing 1 Allyl 3 Methylimidazolium Iodide

Application as Electrolyte Components in Energy Storage Devices

The unique properties of 1-Allyl-3-methylimidazolium (B1248449) iodide, such as its ionic conductivity and thermal stability, make it a compound of interest for electrolytes in various energy storage systems. Research has particularly focused on its role in supercapacitors and specialized battery systems.

Supercapacitor Electrolyte Systems

The 1-allyl-3-methylimidazolium ([AMIM]⁺) cation is a key component in the development of high-performance electrolytes for electrochemical double-layer capacitors (EDLCs), also known as supercapacitors. In a study utilizing graphene nanosheet electrodes, a series of [AMIM]⁺-based ionic liquids with various anions were investigated. The resulting EDLCs demonstrated specific capacitances ranging from 135 to 228 F·g⁻¹ and notable energy densities between 41 and 115 Wh·kg⁻¹. acs.org

Among the tested electrolytes, 1-allyl-3-methylimidazolium dicyanamide (B8802431) ([AMIM][DCA]) exhibited the highest specific capacitance and maximum energy density. acs.org This superior performance is linked to the planar structure of the dicyanamide anion, which is believed to facilitate the reversible adsorption and desorption of ions within the two-dimensional graphene network. acs.org These devices also showed high electrochemical stability, retaining 94% of their capacity after 1,000 charge/discharge cycles. acs.org In a related study, an EDLC was fabricated using a solid biopolymer electrolyte containing 1-hexyl-3-methylimidazolium (B1224943) iodide, highlighting the utility of imidazolium (B1220033) iodides in supercapacitor technologies. rsc.org

Interactive Table: Performance of [AMIM]⁺-Based Supercapacitors

Anion Paired with [AMIM]⁺ Specific Capacitance (F·g⁻¹) Energy Density (Wh·kg⁻¹)
Dicyanamide (DCA⁻) 228 115
Hexafluorophosphate (PF₆⁻) 135 - 228 (range) 41 - 115 (range)
Bis(trifluoromethanesulfonyl)imide (TFSI⁻) 135 - 228 (range) 41 - 115 (range)
Tetrafluoroborate (B81430) (BF₄⁻) 135 - 228 (range) 41 - 115 (range)
Trifluoroacetate (TFA⁻) 135 - 228 (range) 41 - 115 (range)
Trifluoromethanesulfonate (OTf⁻) 135 - 228 (range) 41 - 115 (range)

Data sourced from a study on EDLCs with graphene nanosheet electrodes. acs.org

Battery Electrolyte Research (e.g., Li-ion, Dye-Sensitized Solar Cells)

The application of 1-allyl-3-methylimidazolium-based electrolytes extends to battery research, notably in Lithium-ion (Li-ion) batteries and Dye-Sensitized Solar Cells (DSSCs).

For Li-ion batteries, the use of ionic liquids like 1-allyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide ([AMIM][TFSI]) has been explored to enhance safety and performance. Research has shown that [AMIM][TFSI]-based electrolytes can form a stable protective layer on the electrode surface. This layer helps to suppress solvent decomposition and improves the cycling stability of the battery. A Li/LiFePO₄ coin cell using such an electrolyte demonstrated stable discharge capacities of approximately 151 mAh·g⁻¹ after 100 cycles at a 0.1C rate, with a capacity retention of 97.4%.

In the field of DSSCs, 1-Allyl-3-methylimidazolium iodide is specifically noted for its application as an electrolyte component. nih.gov The iodide/triiodide (I⁻/I₃⁻) redox couple is a standard component in DSSC electrolytes, and ionic liquids provide a non-volatile medium for this couple. The low viscosity and high ionic conductivity of related compounds like [AMIM][DCA] make them excellent candidates for DSSC applications, as these properties facilitate the transport of redox species within the mesoporous TiO₂ structure. acs.org While specific performance metrics for DSSCs using [AMIM]I are not widely detailed, a study on a gel polymer electrolyte containing 1-butyl-3-methylimidazolium iodide reported a photovoltaic efficiency of 0.72%, illustrating the potential of imidazolium iodides in this area. researchgate.net

Evaluation of Electrolyte Viscosity and Diffusion Coefficients

The transport properties of an electrolyte, such as viscosity and diffusion coefficients, are critical to the performance of an electrochemical device. Lower viscosity and higher diffusion coefficients generally lead to enhanced ionic conductivity and better device performance.

The viscosity of 1-alkyl-3-methylimidazolium salts is known to decrease with increasing temperature and increase with the length of the alkyl chain. For 1-allyl-3-methylimidazolium dicyanamide ([AMIM][DCA]), an exceptionally low dynamic viscosity of 11.16 mPa·s and a high ionic conductivity of 15.59 mS·cm⁻¹ have been reported at 298 K. acs.org

Interactive Table: Transport Properties of [AMIM]⁺-Based Electrolytes

Compound Viscosity Ionic Conductivity Temperature
1-Allyl-3-methylimidazolium dicyanamide 11.16 mPa·s 15.59 mS·cm⁻¹ 298 K (25 °C)
1-Allyl-3-methylimidazolium dicyanamide 16 cP 17.0 mS/cm 291 K (18 °C) / 303 K (30°C)
1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide 35 cP 8.871 mS/cm 298 K (25 °C) / 303 K (30°C)

Note: 1 cP = 1 mPa·s. Data compiled from multiple sources. acs.orgiolitec.de

Electrodeposition and Surface Modification Methodologies

Ionic liquids are increasingly used as electrolytes for the electrodeposition of metals and polymers due to their wide electrochemical windows and ability to dissolve a variety of precursors.

Metallic Electrodeposition in this compound Solvents

While direct reports on the use of this compound as a solvent for metallic electrodeposition are scarce, research on closely related analogues demonstrates the viability of the [AMIM]⁺ cation for this purpose. Notably, the electrodeposition of zinc has been successfully carried out from a 1-allyl-3-methylimidazolium bromide electrolyte containing ZnBr₂. iolitec.de This indicates that the [AMIM]⁺ cation can support the deposition process.

The broader field of imidazolium-based ionic liquids has seen extensive use in the electrodeposition of various metals and alloys, including aluminum, copper, and gold. iolitec.de For instance, aluminum has been deposited from 1-ethyl-3-methylimidazolium (B1214524) chloride ([EMIM]Cl) based electrolytes. iolitec.deresearchgate.netescholarship.org The ability to deposit reactive metals that cannot be plated from aqueous solutions is a key advantage of using ionic liquid electrolytes. nih.gov Given the successful deposition of metals from other [AMIM]⁺ and imidazolium salts, this compound represents a potential, though not yet extensively explored, medium for metallic electrodeposition.

Polymer Electrodeposition Techniques

The allyl group on the 1-Allyl-3-methylimidazolium cation is a reactive functional group, making the ionic liquid itself a polymerizable monomer. nih.gov Research has confirmed that under high pressure, this compound undergoes an oligomerization reaction via the terminal double bond of the allyl group. researchgate.net This intrinsic reactivity is a fundamental requirement for forming polymer films on electrode surfaces through electropolymerization.

Although specific studies detailing the electrodeposition or electropolymerization of this compound are not widely available, its demonstrated polymerizability suggests significant potential in this area. nih.govresearchgate.net Furthermore, the chloride analogue, 1-allyl-3-methylimidazolium chloride, has been used as a plasticizer and to modify the structure of polymer electrolytes, such as those based on cellulose (B213188) acetate, by increasing their amorphous nature and enhancing ionic conductivity. nih.gov This capability for polymer modification, combined with the inherent reactivity of the allyl group, positions this compound as a promising candidate for the development of new polymer electrodeposition techniques and the creation of functional polymeric surfaces. escholarship.org

Electrosynthesis and Redox Reaction Studies in this compound Media

The ionic liquid this compound serves as a versatile medium for various electrochemical transformations, including electrosynthesis and the study of redox reactions. Its intrinsic properties, such as a wide potential window, good ionic conductivity, and thermal stability, make it a suitable electrolyte for these applications. researchgate.net The allyl group present in the cation is reactive and can participate in polymerization reactions, offering a pathway for the synthesis of new materials.

One notable example of electrosynthesis in a related compound is the high-pressure induced oligomerization of this compound. nih.gov Research has shown that applying high pressure (around 7 GPa) at room temperature can initiate a chemical reaction involving the terminal double bond of the allyl group. nih.gov This process, evidenced by vibrational spectroscopy, leads to the formation of oligomers, demonstrating a route to poly(ionic liquid)s using physical stimuli instead of traditional chemical initiators. nih.gov This type of reaction highlights the potential for creating novel polymeric materials directly from the ionic liquid monomer. nih.gov

The electrochemical window and the nature of the ions also influence the redox behavior of species dissolved in the ionic liquid. Studies on similar imidazolium iodide systems have explored their redox properties. For instance, the electrochemical behavior of ferrocene-modified imidazolium iodides has been investigated to understand the influence of the imidazolium group on the redox characteristics of the ferrocene (B1249389) moiety. nih.gov Such studies are fundamental to designing new redox-active systems and understanding reaction mechanisms at the electrode surface within these ionic liquid environments. nih.gov

Electrochemical Impedance Spectroscopy (EIS) for Interfacial Process Analysis

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of electrode-electrolyte interfaces and the kinetics of electrochemical processes. polito.ityoutube.com The method involves applying a small amplitude AC potential perturbation at various frequencies and measuring the resulting current response to determine the impedance of the system. youtube.com The resulting data, often visualized in a Nyquist plot (plotting the imaginary part of impedance against the real part), can be modeled with an equivalent electrical circuit to extract valuable information about the interface, such as solution resistance, double-layer capacitance, and charge-transfer resistance. youtube.comresearchgate.netmdpi.com

While specific EIS studies focusing solely on the this compound interface are not extensively documented in the provided results, research on closely related imidazolium iodide-based electrolytes provides significant insights. For example, EIS has been employed to characterize the interface between a bismuth (Bi(111)) electrode and mixtures of 1-ethyl-3-methylimidazolium iodide (EMImI) with other ionic liquids. researchgate.netresearchgate.net These studies demonstrate that the iodide ion strongly adsorbs onto the electrode surface, significantly influencing the double-layer capacitance. researchgate.netresearchgate.net The capacitance was observed to be highly dependent on the electrode potential and the concentration of the iodide salt. researchgate.net

The analysis of the electrode-electrolyte interface in such systems often reveals the formation of a structured electrical double layer. Molecular dynamics simulations of 1-alkyl-3-methylimidazolium iodides have shown that the ions form a distinct, multi-layered structure near the electrode surface, with the orientation of the imidazolium cations being a key factor. nih.gov EIS can experimentally probe this interfacial region, providing data on the kinetics of ion adsorption and the formation of the double layer, which are crucial for applications like supercapacitors and batteries. researchgate.netresearchgate.net

Below is a table illustrating typical parameters that can be obtained from an EIS analysis of an electrode-ionic liquid interface, based on general principles and findings from related systems.

Parameter Symbol Description Typical Information Gained
Solution ResistanceRsResistance of the electrolyte between the working and reference electrodes.Provides information on the bulk ionic conductivity of the ionic liquid.
Double-Layer CapacitanceCdlCapacitance of the electrical double layer formed at the electrode-electrolyte interface.Relates to the structure of the interface and the adsorption of ions onto the electrode surface.
Charge-Transfer ResistanceRctResistance to the flow of electrons across the interface for a specific redox reaction.Indicates the kinetic facility of the electrochemical reaction; a lower Rct means faster kinetics.
Warburg ImpedanceZWRepresents the impedance related to the diffusion of electroactive species to the electrode surface.Characterizes mass transport limitations within the electrochemical cell.

Carbon Dioxide Conversion to Fuels and Fuel Additives

The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research for sustainable carbon cycling. springernature.com Imidazolium-based ionic liquids have emerged as promising electrolytes for this application due to their high CO₂ solubility and ability to act as co-catalysts. nih.govspringernature.comrsc.org The imidazolium cation itself is believed to play a crucial role in the CO₂ reduction process. It can stabilize the CO₂ radical anion (CO₂⁻), a key intermediate, thereby lowering the energy barrier for the reaction to proceed. frontiersin.orgnih.gov

In the context of CO₂ conversion, imidazolium-based ionic liquids have been shown to facilitate the reduction of CO₂ primarily to carbon monoxide (CO), a valuable building block for synthetic fuels through processes like Fischer-Tropsch. nih.govfrontiersin.orgnih.gov Studies using silver (Ag) or gold (Au) cathodes have demonstrated high faradaic efficiencies for CO production in these media. nih.gov The specific anion of the ionic liquid also plays a role; weakly Lewis basic anions, such as those with fluorinated components, tend to promote higher CO production by ensuring the availability of the imidazolium cation as a co-catalyst. nih.gov

CO₂ Capture : The ionic liquid physically absorbs a high concentration of CO₂.

Electrochemical Reduction : At the cathode, an electron is transferred to a CO₂ molecule, often facilitated by the imidazolium cation.

Product Formation : The activated CO₂ intermediate reacts further to form products, with CO being a major product in many imidazolium-based systems.

The table below summarizes findings from research on CO₂ reduction in various imidazolium-based ionic liquids, which can be considered indicative of the potential performance of this compound in this application.

Catalyst Ionic Liquid System Major Product Key Finding
Silver (Ag)Imidazolium-based ILs in Acetonitrile (B52724)Carbon Monoxide (CO)Imidazolium cations act as co-catalysts, stabilizing the CO₂ intermediate. nih.govfrontiersin.org
Copper (Cu)[emim][EtSO₄]Carbon Monoxide (CO)The reduction occurs at a lower overpotential on Ag and Cu compared to Au or Pt. frontiersin.orgnih.gov
Silver (Ag)[BMIM][BF₄]Dialkyl CarbonatesElectrosynthesis of carbonates is possible in the presence of an alkylating agent. nih.gov
Silver (Ag)[EMIM][OTf] with waterCarbon Monoxide (CO)High pressure increases CO₂ concentration and improves mass transport, boosting current density. rsc.org

Role of 1 Allyl 3 Methylimidazolium Iodide in Advanced Materials Science Research

Polymer and Composite Material Synthesis

1-Allyl-3-methylimidazolium (B1248449) iodide serves as a key ingredient in the synthesis of various polymers and composite materials, leveraging its dual functionality as both a monomer and a solvent.

Synthesis of Functional Polymers Using 1-Allyl-3-methylimidazolium Iodide

The presence of the allyl group in this compound allows it to act as a monomer in polymerization reactions, leading to the formation of poly(ionic liquid)s (PILs). acs.orgnih.gov These polymers are notable for combining the intrinsic properties of ionic liquids, such as high ionic conductivity and thermal stability, with the processability and mechanical integrity of polymers. acs.orgnih.gov

Research has demonstrated that high pressure can be a physical tool to initiate the polymerization of this compound. acs.orgnih.gov Studies using a diamond anvil cell have shown that a chemical reaction occurs through the terminal double bond of the allyl group at pressures around 7 GPa, leading to oligomerization. acs.orgnih.gov This pressure-induced polymerization can occur in both crystalline and glassy phases, suggesting a reaction mechanism that is not dependent on collective molecular motions but rather on local arrangements. acs.orgnih.gov This method presents an alternative, solvent-free synthetic route to produce poly(ionic liquid)s. acs.orgnih.gov

Fabrication of Hybrid Materials Incorporating this compound

This compound is also utilized in the fabrication of hybrid materials. One notable example is the synthesis of a one-dimensional organic-inorganic hybrid perovskite, (AImd)₂¹∞[SbI₅], where AImd is the 1-allylimidazolium cation. mdpi.com This material consists of corner-sharing [SbI₆] octahedra forming one-dimensional chains that are separated by the allylimidazolium cations. mdpi.com The stability of this supramolecular assembly is primarily due to C–H···I interactions between the cations and the inorganic chains. mdpi.com

Furthermore, functionalized ionic liquids, including those with a 1-allyl-3-methylimidazolium cation, have been used to modify carbon black for integration into rubber composites. mdpi.com The strong cation-π interactions between the imidazolium (B1220033) ring and carbon-based materials can improve the dispersion of fillers like carbon black within a polymer matrix, such as styrene (B11656) butadiene rubber, leading to enhanced mechanical properties like tensile and tear strength. mdpi.com

Biopolymer Processing (e.g., Chitin-Cellulose Composite Gels)

Ionic liquids, including the bromide analogue of this compound (1-allyl-3-methylimidazolium bromide), have shown significant potential in dissolving and processing biopolymers like chitin (B13524) and cellulose (B213188). capes.gov.brresearchgate.netnih.govresearchgate.net While direct research on the iodide version for this specific application is less common, the principles demonstrated with the bromide salt are highly relevant. These ionic liquids can disrupt the extensive hydrogen-bonding networks in these biopolymers, allowing for their dissolution and subsequent processing into composite materials. researchgate.net

For instance, chitin and cellulose can be dissolved in appropriate ionic liquids and then mixed to form homogeneous solutions. capes.gov.brresearchgate.net These mixtures can then be processed into composite gels or films. capes.gov.brresearchgate.net The resulting materials can be characterized for their mechanical and thermal properties. capes.gov.br The ability to process these abundant biopolymers opens up possibilities for creating novel, biodegradable materials.

Nanomaterial Synthesis and Functionalization in this compound

While specific examples of using this compound for the synthesis and functionalization of nanomaterials are still emerging, the broader class of ionic liquids is well-established in this field. dntb.gov.ua Ionic liquids can act as solvents, capping agents, and templates in the synthesis of a wide variety of nanoparticles. The unique properties of this compound, particularly its polymerizable nature, suggest its potential for creating functionalized nanomaterials with tailored surface properties.

Design of Responsive and Smart Materials Utilizing this compound

The incorporation of the polymerizable 1-allyl-3-methylimidazolium cation into material structures is a key strategy for designing responsive or "smart" materials. The ability to form poly(ionic liquid)s allows for the creation of materials that can respond to external stimuli such as temperature, pH, or the presence of specific ions. While detailed studies focusing specifically on this compound in this context are limited, the foundational research on poly(ionic liquid)s indicates significant potential. acs.orgnih.gov For example, the ionic conductivity of these materials can be tuned, which is a critical feature for applications in sensors and actuators.

Applications in Clay Swelling Inhibition for Oil and Gas Industry

In the oil and gas industry, the swelling of clay in shale formations during drilling with water-based drilling fluids (WBDF) presents a significant challenge. acs.orgresearchgate.netnih.gov Ionic liquids, including this compound, have been investigated as effective clay swelling inhibitors. acs.orgresearchgate.netnih.gov

The mechanism of inhibition involves the cation of the ionic liquid exchanging with the sodium ions on the clay surface and adsorbing onto it. acs.org This changes the surface from hydrophilic to more hydrophobic, reducing its interaction with water and thus inhibiting swelling. acs.org Studies have shown that increasing the concentration of this compound in the drilling fluid leads to a decrease in clay swelling. acs.org

Comparative studies with other anions (bromide, chloride, and dicyanamide) have shown that while the type of anion has a minor effect on the swelling inhibition properties, it can influence the rheological properties of the drilling fluid. acs.orgnih.gov The performance of these imidazolium-based ionic liquids has been found to be comparable or even superior to conventional inhibitors like sodium silicate. nih.gov

Parameter Observation with 1-Allyl-3-methylimidazolium-based ILs Reference
Clay SwellingDecreases with increasing concentration of the ionic liquid. acs.org
MechanismCation exchange and adsorption on the clay surface. acs.org
Surface PropertyChanges from hydrophilic to hydrophobic. acs.org
Anion EffectMinor effect on swelling inhibition, but influences rheology. acs.orgnih.gov
PerformanceComparable or superior to conventional inhibitors like sodium silicate. nih.gov

Applications in Separation Science and Green Extraction Methodologies

Liquid-Liquid Extraction Processes Employing 1-Allyl-3-methylimidazolium (B1248449) Iodide

Ionic liquids (ILs) like 1-Allyl-3-methylimidazolium iodide are increasingly being investigated as alternative solvents in liquid-liquid extraction (LLE) processes. nih.gov Their non-volatile nature and tunable properties offer advantages over traditional organic solvents. nih.gov The effectiveness of an ionic liquid in LLE is influenced by the choice of both its cation and anion, which determine its polarity and interactions with the target molecules. mdpi.com

Imidazolium-based ILs are the most extensively studied for these applications, with research focusing on their use in extracting bioactive compounds from biomass and separating aromatic from aliphatic hydrocarbons. nih.govnih.gov The extraction efficiency can be enhanced by techniques such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE), which leverage the ionic character of ILs. nih.gov

Table 1: Factors Influencing Liquid-Liquid Extraction with Imidazolium (B1220033) Ionic Liquids

Factor Influence on Extraction
Anion Type Affects the polarity and hydrogen-bonding interactions with the target compound. For example, in the extraction of glabridin (B1671572), the efficiency ranked [NTf2]− > [OAc]− > [BF4]− > [PF6]−. mdpi.com
Cation Alkyl Chain Length Influences the polarity of the IL. For glabridin extraction, efficiency increased from C4 to C6 and then decreased from C6 to C8 on the 1-alkyl-3-methylimidazolium cation. mdpi.com
Water Solubility The miscibility of the IL with water is a crucial factor in the extraction process from aqueous solutions. mdpi.com

| Assisted Technologies | Microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) can significantly improve extraction times and efficiencies. nih.gov |

Gas Absorption and Separation Technologies Using this compound

The capture of carbon dioxide (CO2) is a critical area of research where ionic liquids are showing significant promise as alternatives to traditional amine-based solvents. acs.org While specific data on this compound for CO2 capture is not extensively detailed in the provided results, the general principles of gas absorption by imidazolium-based ILs are well-established.

The mechanism of CO2 capture can be either physical (physisorption) or chemical (chemisorption), depending on the nature of the ionic liquid. researchgate.netrsc.org For imidazolium acetate-based ILs, CO2 absorption is primarily through chemisorption, where a chemical reaction occurs between the gas and the liquid. researchgate.netrsc.org The efficiency of CO2 absorption is influenced by the anion of the ionic liquid, with more basic anions generally leading to higher absorption capacities. researchgate.net Fluorinated anions also tend to exhibit higher CO2 solubilities. acs.org

Table 2: Factors Affecting CO2 Absorption in Imidazolium-Based Ionic Liquids

Factor Effect on CO2 Absorption
Anion Fluorinated anions and more basic anions generally lead to higher CO2 solubility. acs.orgresearchgate.net
Cation The cation generally has a minor influence on the physical solubility of CO2 compared to the anion. acs.org
Alkyl Chain Length on Cation Longer alkyl chains on the cation can lead to increased CO2 solubility. acs.org

| Water Content | The presence of water can decrease CO2 absorption in some ILs by competing for solvation sites, although it can also beneficially reduce the viscosity of the solvent. researchgate.net |

Biomass Processing and Lignocellulosic Fractionation Research

This compound and its chloride analogue ([AMIM]Cl) have been identified as effective solvents for the dissolution and fractionation of lignocellulosic biomass. ncsu.edunih.govresearchgate.net These ionic liquids can disrupt the complex hydrogen-bonding network within the plant cell wall, allowing for the separation of its main components: cellulose (B213188), hemicellulose, and lignin. researchgate.netresearchgate.net

The dissolution of biomass in ILs like [AMIM]Cl is a key pretreatment step for the production of biofuels and other valuable chemicals. researchgate.net The process typically involves heating the biomass in the ionic liquid, followed by the selective precipitation of the components using anti-solvents like water and acetonitrile (B52724). researchgate.netresearchgate.net For instance, adding water to the IL/biomass mixture can regenerate cellulose, as the water molecules form a hydration shell around the IL ions, preventing their interaction with the cellulose fibers. researchgate.net

The efficiency of this fractionation depends on factors such as the type of biomass, mechanical pretreatment (e.g., ball milling), and the specific dissolution conditions. ncsu.eduresearchgate.net While complete dissolution of native wood fibers can be challenging under mild conditions, the process allows for the extraction of valuable fractions. ncsu.eduresearchgate.net

Table 3: Research Findings in Biomass Processing with 1-Allyl-3-methylimidazolium Chloride ([AMIM]Cl)

Biomass Source Key Finding Reference
Norway spruce (Picea abies) and Eucalyptus grandis Selective precipitation with nonsolvents like acetonitrile and water allowed for the fractionation of lignocellulosic components. The efficiency was dependent on the molecular weight of the components. researchgate.net
Rice Straw Pretreatment with [AMIM]Cl at 150°C resulted in a 68.26% yield of recovered sugars. researchgate.net
General Lignocellulosic Biomass [AMIM]Cl is a powerful non-derivatizing solvent for cellulose, allowing for its dissolution and regeneration. researchgate.netjuniperpublishers.com

Azeotrope Separation Using this compound

The separation of azeotropic mixtures, which have identical compositions in the liquid and vapor phases at a certain pressure, is a significant challenge in industrial chemistry. researchgate.net Extractive distillation using ionic liquids as entrainers is a promising technique to overcome this challenge. sci-hub.se The non-volatile nature of ILs makes them advantageous over traditional organic solvents. nih.govsci-hub.se

While specific studies on this compound for azeotrope separation were not found in the search results, the general principles apply to imidazolium-based ILs. nih.govresearchgate.net The addition of an ionic liquid to an azeotropic mixture alters the relative volatility of the components, allowing for their separation by distillation. sci-hub.se The effectiveness of an IL as an entrainer depends on its ability to selectively interact with one of the components of the azeotrope. researchgate.net

Table 4: Ionic Liquids in Azeotrope Separation

Azeotropic Mixture Ionic Liquid Entrainer(s) Key Outcome
2,2,3,3-tetrafluoro-1-propanol + water [EMIM][Ac] and [EMIM][Cl] The ionic liquids were effective in separating this azeotropic mixture via extractive distillation. sci-hub.se
Ethanol + water Various imidazolium-based ILs Showed promise for breaking the water/ethanol azeotrope. nih.gov

Theoretical and Computational Research into 1 Allyl 3 Methylimidazolium Iodide Systems

Quantum Chemical Calculations for Molecular Interactions and Reactivity

Quantum chemical calculations offer a microscopic view of the electronic structure, bonding, and reactivity of [AMIM]I. These methods are crucial for understanding the fundamental interactions that govern its macroscopic properties.

Density Functional Theory (DFT) has been effectively employed to study the ionic pair of 1-allyl-3-methylimidazolium (B1248449) iodide. Research has focused on optimizing the geometry of the [AMIM]I ion pair to understand its most stable configuration and the nature of the cation-anion interaction. acs.org

In one such study, the structure of the [AMIM]I ionic pair was optimized using the B3LYP hybrid functional. acs.org Different basis sets were applied for the atoms of the cation and the anion to ensure accuracy. The calculations confirmed a stable optimized structure, indicated by the absence of imaginary vibrational frequencies. acs.org Furthermore, Time-Dependent DFT (TD-DFT) calculations have been used to analyze the electronic transitions. These calculations revealed an anion-to-cation charge transfer, which was found to be consistent with experimental UV-vis spectroscopy data. acs.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis indicated that this charge transfer is a key electronic feature of the ionic pair. acs.org

Computational Method Basis Set (Cation: C, N, H) Basis Set (Anion: I) Purpose
DFT (B3LYP)6-311++G(d,p)LanL2DZIonic Pair Structure Optimization, Vibrational Frequency Calculation
TD-DFTNot SpecifiedNot SpecifiedCalculation of Electronic Spectrum and Charge Transfer

This table summarizes the computational methods used in DFT studies of the [AMIM]I ionic pair.

Predictive modeling based on quantum chemical calculations helps in understanding how [AMIM]I behaves in solution and how it might react under certain conditions. While detailed solvation studies for [AMIM]I are not extensively published, the principles can be inferred from research on similar ionic liquids. For instance, studies on other imidazolium-based ionic liquids show that the charge of a solute significantly influences the composition of its solvation shells, highlighting the dominance of electrostatic interactions in the solvation process. nih.gov

More specific to [AMIM]I, computational studies have been crucial in predicting and understanding its reactivity under extreme conditions. Research combining high-pressure experiments with quantum chemical calculations has investigated the stability of [AMIM]I. nih.gov These studies predicted a pressure-induced chemical reaction involving the terminal double bond of the cation's allyl group. acs.orgnih.gov DFT calculations, in conjunction with spectroscopic data, provided evidence for an oligomerization reaction, demonstrating a pathway for the formation of poly(ionic liquids) from the monomeric ionic liquid. acs.orgnih.gov This predictive work opens avenues for alternative, solvent-free synthetic routes to new polymer materials. nih.gov

Molecular Dynamics (MD) Simulations for Structural Aggregations and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the collective behavior and time-dependent properties of molecules. For 1-allyl-3-methylimidazolium iodide and related systems, MD simulations provide insights into bulk and surface structures, as well as the dynamic properties like diffusion. nih.gov

Classical MD simulations using all-atom non-polarizable force fields have been performed on similar 1-alkyl-3-methylimidazolium iodide ionic liquids. nih.gov In these simulations, the initial structures and atomic charges are often derived from DFT calculations. nih.gov A common refinement to improve the accuracy of properties like density and surface tension is the scaling of partial atomic charges. nih.gov

These simulations reveal significant structural organization within the ionic liquid. For example, analysis of related iodide-based ionic liquids shows a well-structured interaction between the cation and anion, primarily occurring through the imidazolium (B1220033) ring. nih.gov In the surface region, the imidazolium cations tend to adopt a specific orientation. nih.gov Studies on the effect of water on imidazolium-based ionic liquids have shown that water molecules can form clusters, and the nature of the anion is a critical factor in determining the miscibility and water network formation within the ionic liquid. nih.gov

Dynamical properties are also a key output of MD simulations. For 1-alkyl-3-methylimidazolium iodides, the diffusion coefficients of both the cation and anion have been shown to depend on the length of the alkyl chain. nih.gov

Simulation Parameter Details Reference
Simulation Type Classical Molecular Dynamics nih.gov
Force Field All-atom non-polarizable nih.gov
Initial Optimization Density Functional Theory (DFT) nih.gov
Charge Calculation CHELPG Method nih.gov
Investigated Properties Density, Surface Tension, Diffusion Coefficient, Structural Properties nih.gov

This table outlines typical parameters and outcomes from MD simulations of 1-alkyl-3-methylimidazolium iodide systems.

Chemoinformatic and Machine-Learning Methods for Structure-Performance Relationships

Chemoinformatics and machine learning are increasingly being applied to the study of ionic liquids to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). nih.govmdpi.com These approaches use computational algorithms to identify mathematical correlations between the chemical structure of a compound and its observed properties or performance metrics. nih.gov

The process begins with feature extraction, where the molecular structure of an ionic liquid like this compound is converted into numerical descriptors. nih.govnih.gov These descriptors can encode a wide range of information, including topological indices (describing atomic connectivity), 2D or 3D structural features, and physicochemical properties. mdpi.comnih.gov These descriptors are often compiled into a "chemical fingerprint." nih.gov

Once the descriptors are generated, various machine learning algorithms can be trained on datasets of ionic liquids with known properties. Commonly used models include:

Support Vector Machines (SVM): Effective for both classification and regression tasks, SVM has been used to accurately predict the activity of chemical compounds. mdpi.com

Artificial Neural Networks (ANN): These models, inspired by the human brain, can learn highly complex, non-linear relationships between chemical structures and their properties. nih.gov

k-Nearest Neighbors (kNN): This algorithm predicts the property of a compound based on the properties of its most similar neighbors in the dataset, and has been used for screening activities of organic compounds. mdpi.com

For ionic liquids, these models can be developed to predict key performance indicators such as viscosity, density, conductivity, and solubility for specific applications. By training on existing data, these chemoinformatic models can accelerate the discovery and design of new ionic liquids with tailored properties, reducing the need for extensive experimental synthesis and testing. nih.gov

Emerging Research Directions and Future Challenges for 1 Allyl 3 Methylimidazolium Iodide

Integration with Flow Chemistry and Continuous Processing Methodologies

The synthesis of imidazolium-based ionic liquids, including those similar to 1-allyl-3-methylimidazolium (B1248449) iodide, is being explored within the framework of flow chemistry and continuous processing. While specific research detailing the continuous synthesis of 1-allyl-3-methylimidazolium iodide is still emerging, studies on related compounds demonstrate the potential advantages of such methodologies. The use of microstructured reactors has been shown to be effective for the synthesis of other 1-alkyl-3-methylimidazolium halide ionic liquids. researchgate.net These reactors offer enhanced heat management, which is crucial for controlling highly exothermic reactions, and allow for safer operation with potentially higher throughput compared to traditional batch processes. researchgate.net

The synthesis of 1-butyl-3-methylimidazolium chloride (BMIMCl) in a microchannel flow reactor, for example, demonstrated high selectivity and specific output at elevated temperatures and pressures. researchgate.net This approach benefits from a laminar flow profile and uniform concentration distribution within the microchannels. researchgate.net The kinetics of the synthesis of various 1-alkyl-3-methylimidazolium halides have been studied in different solvents, revealing that the reactions typically follow an SN2 rate law in dilute solutions. researchgate.net Understanding these kinetics is fundamental to designing efficient continuous flow processes. The integration of this compound synthesis into continuous flow systems could lead to more controlled, efficient, and scalable production.

Table 1: Comparison of Batch vs. Potential Flow Synthesis of this compound

Feature Conventional Batch Synthesis Potential Continuous Flow Synthesis
Heat Transfer Often inefficient, leading to hotspots and potential side reactions. Highly efficient, allowing for better temperature control and safety. researchgate.net
Scalability Can be challenging and may require significant process redesign. More straightforward to scale up by numbering-up (parallelizing reactors).
Safety Handling of large volumes of reactants and solvents can be hazardous. Smaller reaction volumes at any given time reduce safety risks. researchgate.net
Process Control More difficult to achieve precise control over reaction parameters. Precise control over residence time, temperature, and stoichiometry. researchgate.net
Product Purity May require extensive purification steps. Often results in higher purity products with fewer byproducts.

Sustainable and Circular Economy Perspectives in its Application

The application of 1-allyl-3-methylimidazolium salts is gaining significant attention from a sustainability and circular economy perspective, particularly in the recycling and valorization of waste materials. Although much of the research has focused on the chloride analogue, 1-allyl-3-methylimidazolium chloride ([AMIM]Cl), the findings are highly relevant to the potential applications of the iodide version.

One of the most promising areas is the chemical recycling of polymers. For instance, 1-allyl-3-methylimidazolium halometallate ionic liquids have been successfully used as catalysts for the glycolysis of poly(ethylene terephthalate) (PET). researchgate.net These catalysts have shown high activity under mild conditions, leading to the recovery of valuable monomers like bis(hydroxyethyl) terephthalate (B1205515) (BHET) with high purity. researchgate.net The ability to recycle the ionic liquid catalyst is a key factor in the economic viability of such processes. researchgate.net

In the realm of biomass processing, [AMIM]Cl has been demonstrated as a powerful solvent for dissolving cellulose (B213188) from various sources, including wood and agricultural waste. researchgate.netresearchgate.net This dissolution is a critical step in the production of regenerated cellulose materials and biofuels. researchgate.net Furthermore, this ionic liquid has been used to separate cellulose from mixed-fiber textiles, such as cotton/polyester and nylon/cotton blends, enabling the recovery and recycling of both components. The non-volatile and thermostable nature of [AMIM]Cl facilitates its recycling after the dissolution process. researchgate.net Methods for recycling [AMIM]Cl from aqueous solutions include evaporation, aqueous two-phase systems, and electrodialysis, with recovery ratios reaching up to 93% in some cases. researchgate.netnih.gov The development of efficient recycling loops is crucial for the large-scale implementation of these processes in a circular economy. researchgate.netnih.gov

The use of this compound in these applications could offer different reactivity or selectivity due to the nature of the iodide anion, opening new avenues for research in sustainable chemistry.

Table 2: Applications of 1-Allyl-3-methylimidazolium Salts in the Circular Economy

Application Area Material Processed Outcome Reference
Polymer Recycling Poly(ethylene terephthalate) (PET) Catalytic glycolysis to recover monomer (BHET) researchgate.net
Biomass Valorization Pinus radiata Wood Fractionation into cellulose and lignin-rich materials researchgate.net
Biomass Valorization Cellulose Dissolution for regeneration of cellulose materials researchgate.netresearchgate.net
Textile Recycling Nylon/Cotton Blended Fabrics Separation and recovery of cellulose and nylon
Waste Valorization Tannery Solid Wastes Dissolution of collagen fibers for regeneration researchgate.net

Development of Multifunctional Systems Incorporating this compound

A significant area of application is in energy storage. 1-allyl-3-methylimidazolium-based ionic liquids have been employed as electrolytes in high-energy-density supercapacitors, also known as electrochemical double-layer capacitors (EDLCs). researchgate.net When used with graphene nanosheet electrodes, these ionic liquids have enabled the creation of EDLCs with high specific capacitances and energy densities, demonstrating excellent electrochemical stability over numerous charge/discharge cycles. researchgate.net The compatibility between the ionic liquid structure and the electrode material is crucial for facilitating the reversible adsorption/desorption of ions, which is the fundamental mechanism of charge storage in these devices. researchgate.net

In the biomedical field, the chloride analogue, [AMIM]Cl, has been used as a solvent to prepare cellulose-grafted-polylactic acid copolymers. mdpi.com These copolymers can self-assemble into micelles in an aqueous environment, creating nanocarriers for sustained drug release. mdpi.com The ionic liquid facilitates the synthesis of these complex, functional macromolecules.

Furthermore, the reactivity of the allyl group in this compound allows for its potential use as a monomer in the synthesis of poly(ionic liquid)s. Research has shown that under high pressure, this compound can undergo an oligomerization reaction through the terminal double bond of the allyl group. nih.gov This opens up possibilities for creating solid-state electrolytes or other functional polymeric materials where the ionic liquid is an integral part of the polymer backbone.

Addressing Scale-Up and Industrial Research Hurdles in Its Application

Despite the promising applications of this compound and related ionic liquids, several hurdles need to be overcome for their successful scale-up and widespread industrial use. A primary challenge is the production cost, which is often higher compared to conventional volatile organic solvents. researchgate.net For ionic liquids to be economically viable, especially in large-scale applications like biomass processing, efficient recycling and reuse are essential. researchgate.net

The potential toxicity and environmental impact of imidazolium-based ionic liquids are also significant concerns that require thorough investigation. nih.gov While often touted as "green" solvents due to their low volatility, their solubility in water means they can persist in aquatic environments if not properly contained and recycled. researchgate.net Data on the long-term toxicity and biodegradability of many ionic liquids, including this compound, are still limited. nih.gov

From a process engineering perspective, the viscosity of ionic liquids can be a challenge, potentially impacting mass transfer rates and requiring specialized equipment for handling and processing. researchgate.net Additionally, the presence of impurities, such as water, can significantly affect the performance of ionic liquids in certain applications, for example, by reducing their catalytic activity in polymer deconstruction. nih.gov

Industrial applications of some imidazolium-based ionic liquids are already a reality, for instance, in the separation of gases and as lubricants. mdpi.com These successes provide a roadmap for overcoming the challenges associated with this compound. Future research will need to focus on developing cost-effective synthesis and recycling processes, conducting comprehensive toxicity and life-cycle assessments, and designing processes that can accommodate the unique physicochemical properties of this ionic liquid.

Table 3: Summary of Industrial Hurdles and Research Focus for this compound

Hurdle Description Research Focus
Production Cost High cost compared to traditional solvents. researchgate.net Development of more efficient and cost-effective synthesis routes; optimization of recycling processes to minimize losses. researchgate.net
Toxicity & Environmental Impact Limited data on long-term effects and biodegradability. nih.gov Comprehensive toxicological studies and life-cycle assessments; development of more benign and biodegradable ionic liquids.
Process Engineering High viscosity and hygroscopicity can pose challenges. researchgate.netresearchgate.net Design of specialized process equipment; investigation of the effect of impurities on performance. nih.gov
Material Compatibility Potential for corrosion of standard industrial equipment. researchgate.net Studies on material compatibility and development of corrosion-resistant systems.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 1-allyl-3-methylimidazolium iodide?

  • Answer : Synthesis typically involves alkylation of 1-methylimidazole with allyl iodide under controlled conditions. Structural characterization relies on 1^1H NMR (e.g., chemical shifts for allyl protons at δ ~5.0–6.0 ppm and imidazolium protons at δ ~7.5–10.0 ppm) and IR spectroscopy (C–N stretching at ~1570 cm1^{-1}, C–H vibrations in the allyl group at ~3100 cm1^{-1}). Purity is confirmed via Karl Fischer titration (<0.2% water content) and elemental analysis .

Q. How do physicochemical properties (e.g., density, viscosity) of this compound compare to other imidazolium-based ionic liquids?

  • Answer : Density ranges between 1.2–1.4 g/cm3^3 at ambient conditions, higher than chloride analogs due to iodide’s larger anion. Viscosity is typically >200 cP at 25°C, influenced by hydrogen bonding and ion mobility. Solubility in polar solvents (e.g., DMSO, methanol) is high, but low in non-polar solvents. These properties are critical for designing solvent systems in electrochemistry or catalysis .

Q. What experimental precautions are necessary when handling this compound?

  • Answer : Store under inert gas (argon/nitrogen) to prevent oxidation of iodide to iodine. Avoid exposure to light/moisture to minimize decomposition. Use gloveboxes for hygroscopic-sensitive applications. Toxicity data are limited; assume irritant properties and use PPE (gloves, goggles) .

Advanced Research Questions

Q. How does high pressure (>1 GPa) alter the structural and reactive properties of this compound?

  • Answer : High-pressure Raman and XRD studies reveal increased cation-anion interactions, leading to reduced free volume and enhanced ionic conductivity. At ~2 GPa, phase transitions occur, disrupting the hydrogen-bond network and altering reactivity in redox reactions. These insights guide applications in high-pressure electrochemical devices .

Q. What computational approaches are used to model the interaction of this compound with reactive species like NO2_2?

  • Answer : Molecular dynamics (MD) simulations with force fields (e.g., OPLS-AA) and DFT calculations predict anion-cation pair dissociation energies and reaction pathways. For NO2_2, the iodide anion acts as a nucleophile, forming I–NO2_2 intermediates. Spectroscopic validation (e.g., UV-Vis for charge-transfer complexes) is essential to confirm computational predictions .

Q. How does mixing this compound with DMSO affect excess molar volume and thermodynamic behavior?

  • Answer : Excess molar volume (VEV^E) measurements show negative deviations from ideality (up to −1.5 cm3^3/mol at 0.5 mole fraction), indicating strong ion-dipole interactions. High-pressure densimetry (up to 100 MPa) reveals compressibility changes due to disrupted solvent ordering. These data inform solvent design for battery electrolytes or catalytic systems .

Q. Why do contradictory results arise in studies of this compound’s redox stability, and how can they be resolved?

  • Answer : Discrepancies stem from impurities (e.g., residual water, halide byproducts) and measurement conditions (e.g., scan rate in cyclic voltammetry). Mitigation strategies include rigorous drying (<50 ppm H2_2O), controlled atmosphere testing, and complementary techniques (TGA for thermal stability, EIS for interfacial resistance) .

Q. What role does this compound play in catalytic systems, particularly in allylic substitution reactions?

  • Answer : The iodide anion acts as a nucleophile and stabilizes transition metals (e.g., Pd, Fe) in catalytic cycles. For example, in allylic amination, the ionic liquid enhances reaction rates by lowering activation energy (ΔG^\ddagger ~60 kJ/mol) and stabilizing charged intermediates. In situ FTIR and 13^{13}C NMR track intermediate formation .

Methodological Guidance

  • Synthesis Optimization : Use a molar ratio of 1:1.2 (1-methylimidazole:allyl iodide) in dry acetonitrile at 60°C for 24 hours. Post-synthesis, purify via recrystallization in ethyl acetate .
  • Thermal Analysis : Perform TGA under nitrogen (heating rate 10°C/min) to identify decomposition onset (~250°C). DSC reveals glass transition temperatures (TgT_g) near −60°C, critical for low-temperature applications .
  • Spectroscopic Validation : Assign 1^1H NMR peaks using COSY for coupling networks. IR bands at ~600–800 cm1^{-1} confirm C–I stretching, distinguishing it from bromide analogs .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.